Precise PEG3 Spacer Length vs. PEG2 and PEG4: Molecular Weight and Spatial Implications
The molecular weight of Bromoacetamido-PEG3-Acid is 342.2 g/mol, corresponding to a triethylene glycol spacer . This value is intermediate between the shorter PEG2 analog (Bromoacetamido-PEG2-Acid, MW 298.13 g/mol) and the longer PEG4 analog (Bromoacetamido-PEG4-Acid, MW 386.24 g/mol) . This difference in MW corresponds to a spacer length difference of approximately 0.44 nm per PEG unit, which is critical for fine-tuning the spatial orientation of E3 ligase and target protein ligands in PROTAC ternary complexes [1].
| Evidence Dimension | Molecular Weight (Spacer Length Proxy) |
|---|---|
| Target Compound Data | 342.2 g/mol (PEG3) |
| Comparator Or Baseline | Bromoacetamido-PEG2-Acid: 298.13 g/mol; Bromoacetamido-PEG4-Acid: 386.24 g/mol |
| Quantified Difference | Difference of 44.1 g/mol (0.44 nm) per PEG unit relative to PEG2 and PEG4 |
| Conditions | Monodisperse PEG derivatives as reported in vendor datasheets |
Why This Matters
The precise PEG3 length is a critical variable for optimizing PROTAC degradation efficiency, and selecting the incorrect length can lead to suboptimal ternary complex formation or off-target effects.
- [1] Bricelj, A., et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 265, 116090. View Source
